![molecular formula C20H36O7 B14348218 Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate CAS No. 95599-90-9](/img/structure/B14348218.png)
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate is a chemical compound belonging to the class of trioxolanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate typically involves the reaction of dioctyl malonate with ozone in the presence of a suitable catalyst. The reaction conditions often require low temperatures to stabilize the intermediate ozonide, followed by reduction to form the trioxolane ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous ozonolysis and reduction steps, with careful control of reaction parameters to ensure high yield and purity .
Types of Reactions:
Reduction: The compound can be reduced to break the trioxolane ring, forming dioctyl malonate and other by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Oxidized derivatives of the trioxolane ring.
Reduction: Dioctyl malonate and other reduced products.
Substitution: Functionalized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate involves the cleavage of the trioxolane ring, leading to the formation of reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and lipids, causing oxidative damage and disrupting cellular functions . The compound’s ability to generate reactive oxygen species makes it a potent agent in various applications, including antimicrobial and antimalarial treatments .
Vergleich Mit ähnlichen Verbindungen
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure.
Arterolane: Another antimalarial compound with a trioxolane ring, known for its potent activity against malaria.
1,2,4-Trioxane: A related compound with similar reactivity and applications.
Uniqueness: Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate is unique due to its specific dioctyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its solubility and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
95599-90-9 |
---|---|
Molekularformel |
C20H36O7 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
dioctyl trioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C20H36O7/c1-3-5-7-9-11-13-15-23-19(21)17-18(26-27-25-17)20(22)24-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
KQIFQUSXTRARPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1C(OOO1)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.